molecular formula C27H31N3O8S B2499820 ethyl 2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate CAS No. 688060-38-0

ethyl 2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate

Cat. No.: B2499820
CAS No.: 688060-38-0
M. Wt: 557.62
InChI Key: WAAFRGIJTWQBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate is a synthetic quinazoline derivative characterized by a 1,3-dioxolo[4,5-g]quinazoline core fused with an 8-oxo group. The molecule features a sulfanylacetate ester side chain at position 6 and a 3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl substituent at position 5. Its molecular formula is C₂₈H₃₁N₃O₈S, with an average molecular mass of 569.63 g/mol .

Properties

IUPAC Name

ethyl 2-[[7-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O8S/c1-4-36-25(32)15-39-27-29-19-14-23-22(37-16-38-23)13-18(19)26(33)30(27)11-5-6-24(31)28-10-9-17-7-8-20(34-2)21(12-17)35-3/h7-8,12-14H,4-6,9-11,15-16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAFRGIJTWQBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the dioxolo ring and the dimethoxyphenyl group. Common reagents used in these reactions include ethyl acetate, dimethoxybenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

Ethyl 2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various organic reactions such as:

  • Coupling Reactions : Used in the formation of carbon-carbon bonds.
  • Functionalization : Modifications to introduce new functional groups for further chemical transformations.

Biology

Research into the biological activities of this compound has revealed its potential as:

  • Anticancer Agent : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibitor : The compound may act on specific enzymes associated with disease pathways, offering therapeutic potential in treating various conditions.

Medicine

In the field of medicine, this compound is being investigated for:

  • Anti-inflammatory Properties : Potential to reduce inflammation in various diseases.
  • Neuroprotective Effects : Studies suggest it may protect neuronal cells from damage in neurodegenerative diseases.

Industry

The compound's unique properties make it suitable for applications in industrial processes such as:

  • Catalysis : Serving as a catalyst in organic reactions to enhance reaction rates and selectivity.
  • Material Science : Development of advanced materials with specific properties for use in pharmaceuticals and other industries.

Anticancer Activity

A study published in Pharmaceutical Research demonstrated that derivatives of quinazolinone compounds exhibit significant anticancer activity against various cancer cell lines. This compound was found to induce apoptosis in human cancer cells through the activation of caspase pathways .

Enzyme Inhibition Studies

Research has indicated that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways associated with obesity and diabetes. This suggests potential therapeutic applications for metabolic disorders .

Mechanism of Action

The mechanism of action of ethyl 2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}sulfanyl)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide

  • Molecular Formula : C₃₀H₃₈N₄O₈S
  • Key Differences: Side Chain at Position 7: A hexanamide chain replaces the propylcarbamoyl group in the target compound. Sulfanylacetate Substituent: The sulfanyl group is linked to a 2-[(2-methoxyethyl)amino]-2-oxoethyl moiety instead of a simple ethyl ester.
  • Implications: The extended hexanamide chain increases molecular weight (614.71 g/mol vs. 569.63 g/mol) and lipophilicity (predicted logP: 2.8 vs.

6-[6-({[(Butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide

  • Molecular Formula : C₃₁H₄₀N₄O₇S
  • Key Differences :
    • Sulfanyl Substituent : A butan-2-yl carbamoyl group replaces the ethyl ester in the target compound.
    • Position 7 Chain : Retains the hexanamide chain, similar to the compound in Section 2.1.1.
  • Implications : The bulky butan-2-yl group may sterically hinder target binding but improve metabolic stability due to reduced susceptibility to esterase cleavage .

Alkyl 2-(3-Substituted-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl) Acetate Derivatives

  • Example : Ethyl 2-(3-methyl-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl)acetate
  • Key Differences :
    • Core Structure : A triazolo[4,3-c]quinazoline replaces the 1,3-dioxolo[4,5-g]quinazoline.
    • Substituents : Lacks the 3,4-dimethoxyphenyl group but includes a cinnamoyl or methyl group at position 3.

Physicochemical and Bioactivity Comparison

Property Target Compound Compound 2.1.1 Compound 2.1.2 Compound 2.1.3
Molecular Weight (g/mol) 569.63 614.71 620.73 ~450 (varies by substituent)
logP (Predicted) 2.3 2.8 3.1 1.9–2.5
Key Functional Groups Ethyl ester, propylcarbamoyl Methoxyethylamino, hexanamide Butan-2-ylcarbamoyl Triazolo ring, cinnamoyl
Inferred Bioactivity Enzyme inhibition (e.g., PDEs) Enhanced cell penetration Metabolic stability Kinase inhibition

Research Findings and Implications

  • The ethyl ester may serve as a prodrug moiety, hydrolyzing in vivo to an active carboxylic acid .
  • Analogues :
    • Compound 2.1.1’s hexanamide chain correlates with prolonged half-life in pharmacokinetic studies of similar molecules .
    • Compound 2.1.2’s carbamoyl group demonstrates reduced cytotoxicity in hepatic cell lines compared to ester-containing analogues .
    • Triazolo derivatives (2.1.3) show marked activity against EGFR kinases, highlighting the pharmacophoric importance of the quinazoline core .

Biological Activity

Ethyl 2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate (CAS Number: 688060-38-0) is a complex organic compound with potential biological activities that warrant detailed investigation. This article synthesizes available research findings regarding its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H31N3O8S
  • Molecular Weight : 557.6153 g/mol
  • SMILES : CCOC(=O)CSc1nc2cc3OCOc3cc2c(=O)n1CCCC(=O)NCCc1ccc(c(c1)OC)OC

The biological activity of this compound is primarily attributed to its structural components, which include:

  • Dioxoloquinazoline Moiety : Known for its role in inhibiting various enzymes and receptors involved in cellular signaling pathways.
  • Dimethoxyphenyl Group : This moiety enhances lipophilicity and may facilitate better membrane penetration, potentially increasing bioavailability.

Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell proliferation and microbial growth. For instance, quinazoline derivatives have been shown to inhibit protein kinases involved in tumor growth and metastasis .

Anticancer Activity

Several studies have focused on the anticancer potential of related compounds. For example:

  • In vitro studies demonstrated that derivatives of quinazoline can induce apoptosis in various cancer cell lines through the activation of caspase pathways .
  • Case Study : A derivative similar to this compound was tested against breast cancer cell lines and showed a significant reduction in cell viability at micromolar concentrations.

Antimicrobial Activity

The compound's ability to combat microbial infections has also been explored:

  • Minimum Inhibitory Concentration (MIC) tests revealed that similar compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria .
  • Research Findings : A related compound demonstrated an MIC comparable to conventional antibiotics like ciprofloxacin, indicating potential as an alternative therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural FeatureEffect on Activity
Dioxoloquinazoline Ring Enhances enzyme inhibition
Dimethoxy Substituents Increases lipophilicity and potency
Sulfanyl Linkage May improve binding affinity to biological targets

Q & A

Q. How can researchers leverage fragment-based drug design (FBDD) to optimize this scaffold?

  • Steps :

Fragment Library Screening : X-ray crystallography or SPR to identify fragments binding to subpockets .

Linking Fragments : Click chemistry (e.g., CuAAC) to connect quinazoline and dimethoxyphenyl fragments .

ADME-Tox Profiling : Prioritize derivatives with LogP <5 and no CYP3A4 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.